![molecular formula C6H10N4O2 B1630733 Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate CAS No. 6825-71-4](/img/structure/B1630733.png)
Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate, also known as ethyl pyrazole-4-carboxylate (EPC), is an organic compound with a wide range of applications in scientific research. It is a diamine derivative of pyrazole, a five-membered heterocyclic ring composed of two nitrogen atoms and three carbon atoms. EPC has been used in a variety of research applications, including as a reagent for the synthesis of various compounds, as a biochemical and physiological probe, and as a tool for studying the mechanism of action of various compounds.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate serves as a precursor in the synthesis of various heterocyclic compounds. These structures are significant in medicinal chemistry due to their presence in many pharmacologically active molecules. The compound’s reactive amino groups facilitate cyclization reactions that lead to the formation of diverse heterocycles .
Pharmaceutical Research
In pharmaceutical research, this compound is utilized for the development of new drugs. Its structure is a key intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancers. The pyrazole ring is a common motif in drugs that modulate enzyme activity or receptor interactions .
Material Science
Within material science, Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate can be used to create novel polymers with unique properties. The amino groups can react with aldehydes or ketones to form Schiff bases, which are then polymerized to yield materials with potential applications in biotechnology and nanotechnology .
Agrochemical Development
The compound’s derivatives are explored for their agrochemical potential. Pyrazole derivatives are known to exhibit herbicidal, fungicidal, and insecticidal activities. Researchers are investigating the use of this compound to develop safer and more effective agrochemicals .
Dye and Pigment Production
Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate is also a valuable intermediate in the production of dyes and pigments. Its molecular structure allows for the attachment of various functional groups, enabling the creation of a wide range of colors and shades for industrial applications .
Analytical Chemistry
In analytical chemistry, derivatives of this compound are used as reagents for the detection and quantification of various chemical species. The compound’s ability to form complexes with metals makes it useful in colorimetric assays and sensor development .
Catalysis
The compound finds application in catalysis, where it is used to synthesize catalysts for a variety of chemical reactions. The pyrazole ring can coordinate with metals to form complexes that catalyze reactions such as hydrogenation, oxidation, and C-C bond formation .
Biochemistry Research
Finally, in biochemistry research, Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate is used to study enzyme mechanisms. It can act as an inhibitor or a substrate analog to probe the active sites of enzymes, providing insights into their function and aiding in the design of enzyme inhibitors .
Mechanism of Action
Target of Action
Similar compounds have been known to target camp-specific 3’,5’-cyclic phosphodiesterase 4d . This enzyme plays a crucial role in cellular signaling by regulating the intracellular levels of cyclic adenosine monophosphate (cAMP), an important secondary messenger.
Mode of Action
It’s suggested that similar compounds hydrolyze the second messenger camp , which is a key regulator of many important physiological processes. This could imply that Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate might interact with its targets to modulate the levels of cAMP, thereby influencing the downstream signaling pathways.
properties
IUPAC Name |
ethyl 3,5-diamino-1H-pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-2-12-6(11)3-4(7)9-10-5(3)8/h2H2,1H3,(H5,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAWNPOJGRIJSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399608 | |
Record name | Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate | |
CAS RN |
6825-71-4 | |
Record name | Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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